molecular formula C11H16BrN B183678 Benzenemethanamine, 3-bromo-N-butyl- CAS No. 60509-39-9

Benzenemethanamine, 3-bromo-N-butyl-

Cat. No. B183678
CAS RN: 60509-39-9
M. Wt: 242.16 g/mol
InChI Key: WBAYBKZTZNUUAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, 3-bromo-N-butyl- consists of a benzene ring attached to a butyl chain through a nitrogen atom. The third carbon in the benzene ring is substituted with a bromine atom.

Scientific Research Applications

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Methods of Application

The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .

Results or Outcomes

The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD . In addition, the molecular electrostatic potential and the frontier molecular orbital of the title compound were further investigated by DFT which showed that the compound had a certain nucleophilic reactivity and a high chemical stability .

2. 3-(Bromoacetyl)coumarin Derivatives

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

Methods of Application

This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives . Also, chemical reactions of 3-(bromoacetyl)coumarins are described .

Results or Outcomes

Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported . Additionally, this review covers a wide range of analytical chemistry, fluorescent sensors, and biological applications of these moieties .

3. N-Butyl 3-bromo-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

4. 3-Bromo-N-butyl-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

5. N-Butyl 3-bromo-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Medicinal Chemistry .

Application

N-Butyl 3-bromo-4-methylbenzenesulfonamide is a type of benzenesulfonamide, which are known for their wide range of physiological activities, including antibacterial, antitumor, antidiabetic, and antiviral activities . They are widely used in the field of medicine .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

6. 3-Bromo-N-butyl-4-methylbenzenesulfonamide

Specific Scientific Field

This compound is studied in the field of Organic Chemistry .

Application

3-Bromo-N-butyl-4-methylbenzenesulfonamide is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Methods of Application

The compound is synthesized and its structure is confirmed by various spectroscopic methods .

Results or Outcomes

The compound has been found to have a certain nucleophilic reactivity and a high chemical stability .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYBKZTZNUUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209253
Record name Benzenemethanamine, 3-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 3-bromo-N-butyl-

CAS RN

60509-39-9
Record name 3-Bromo-N-butylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-bromo-N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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